Austocystin A from aspergillus ustus

CAS No.:

Cat. No.: VC20553919

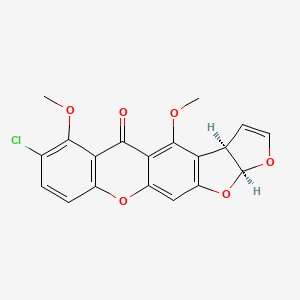

Molecular Formula: C19H13ClO6

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H13ClO6 |

|---|---|

| Molecular Weight | 372.8 g/mol |

| IUPAC Name | (4R,8S)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one |

| Standard InChI | InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m1/s1 |

| Standard InChI Key | POXKBPUNCDMQMW-YLVJLNSGSA-N |

| Isomeric SMILES | COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@H]5[C@@H]4C=CO5)OC)Cl |

| Canonical SMILES | COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl |

Introduction

Structural Characteristics and Molecular Identity

Austocystin A is a fused polycyclic compound characterized by a linear arrangement of a xanthone core and a bisdihydrofuran moiety. Its IUPAC name, -7-chloro-3a,12a-dihydro-4,6-dimethoxy--furo[3',2':4,5]furo[3,2-b]xanthene-5-one, reflects its intricate stereochemistry . Key structural features include:

-

Chlorine substitution at position C-7, critical for its bioactivity.

-

Two methoxy groups at C-4 and C-6, enhancing lipophilicity.

-

Fused furan rings contributing to planar rigidity and DNA intercalation potential .

The compound’s stereochemistry was resolved through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming the cis configuration of the dihydrofuran rings . Table 1 summarizes its physicochemical properties.

Table 1. Physicochemical Properties of Austocystin A

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.8 g/mol |

| Melting Point | 113–116 °C |

| Solubility | Chloroform, methanol |

| Key Functional Groups | Chlorine, methoxy, ketone |

Biosynthetic Pathway and Polyketide Origin

Austocystin A is synthesized via the polyketide pathway, a route common to many fungal secondary metabolites. Isotopic labeling studies using -acetate revealed that its carbon skeleton originates from nine acetate units, with no randomization observed during the anthraquinone-to-xanthone conversion . Key biosynthetic steps include:

-

Chain elongation: Sequential condensation of malonyl-CoA units by polyketide synthase (PKS).

-

Cyclization: Formation of the anthraquinone intermediate, which undergoes oxidative cleavage to yield the xanthone core.

-

Chlorination and methoxylation: Post-PKS modifications introducing halogen and methoxy groups .

Notably, the bisdihydrofuran moiety arises from epoxidation and cyclization of a prenyl side chain, a mechanism shared with aflatoxins but distinct in stereochemical outcomes .

Biological Activities and Mechanisms of Action

Cytotoxicity and DNA Damage

Austocystin A demonstrates pronounced cytotoxicity, particularly in renal epithelial cells, where it surpasses the toxicity of sterigmatocystin . Mechanistic studies on its analogue austocystin D reveal that cytochrome P450 (CYP)-mediated epoxidation generates reactive intermediates that induce DNA double-strand breaks, activating the ATM-pH2AX pathway . While direct evidence for austocystin A’s genotoxicity is limited, structural similarities suggest a comparable mechanism involving CYP3A4 activation .

Immunosuppressive Effects

Recent investigations identified austocystin derivatives, including 1″-hydroxy austocystin D, as potent inhibitors of T-cell proliferation () . Austocystin A likely shares this activity due to conserved structural motifs, such as the vinyl ether group, which modulates interleukin-6 (IL-6) expression in immune cells .

Antifungal Resistance Implications

Clinical isolates of A. ustus exhibit multidrug resistance, with austocystin-producing strains showing reduced susceptibility to azoles ( for voriconazole) . This resistance may stem from efflux pump overexpression or CYP-mediated detoxification, though direct links to austocystin biosynthesis remain speculative .

Pharmacological and Therapeutic Considerations

Challenges in Clinical Translation

The compound’s mycotoxin nature poses significant hurdles. In murine models, austocystin-producing A. ustus infections led to 50% mortality within eight days, underscoring systemic toxicity risks . Furthermore, metabolic activation by hepatic CYPs may exacerbate off-target effects, limiting in vivo applicability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume